Ovemotide - 181477-91-8

Ovemotide

Catalog Number: EVT-10958399
CAS Number: 181477-91-8
Molecular Formula: C46H71N9O14
Molecular Weight: 974.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ovemotide is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily recognized for its potential therapeutic applications, particularly in the context of metabolic disorders. Ovemotide is classified as a carbonate prodrug, which means it is designed to enhance the bioavailability of active pharmaceutical ingredients by modifying their chemical structure.

Source

The compound is derived from various synthetic methodologies that aim to improve the pharmacokinetic properties of parent drugs. The development of Ovemotide has been documented in several patents and scientific literature, highlighting its significance in drug formulation and delivery systems .

Synthesis Analysis

Methods

The synthesis of Ovemotide involves several steps that typically include the formation of carbonate linkages between the active pharmaceutical ingredient and a carbonic phosphoric anhydride moiety. This process can be achieved through various chemical reactions such as:

  • Carbonylation: This method utilizes carbon monoxide to introduce carbonyl groups into organic compounds.
  • Transesterification: In this reaction, an ester is transformed into another ester through the exchange of alkoxy groups.
  • Phosphorylation: The introduction of phosphate groups can enhance solubility and stability.

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, pressure, and pH to ensure optimal yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to characterize the synthesized compound .

Molecular Structure Analysis

Structure

Ovemotide's molecular structure features a carbonate group linked to a parent drug molecule. The general formula can be represented as:

ROC(=O)ORR-O-C(=O)-O-R'

where RR represents the parent drug moiety and RR' signifies additional functional groups that may enhance its properties.

Data

The molecular weight, density, and other physicochemical parameters are critical for understanding its behavior in biological systems. For instance, specific data on solubility and stability under physiological conditions are essential for evaluating its therapeutic potential.

Chemical Reactions Analysis

Reactions

Ovemotide undergoes hydrolysis in aqueous environments, leading to the release of the active drug component. This reaction can be described by the following equation:

ROC(=O)OR+H2OROH+RC(=O)OHR-O-C(=O)-O-R'+H_2O\rightarrow R-OH+R'-C(=O)-OH

Technical Details

The kinetics of this hydrolysis reaction are influenced by factors such as pH, temperature, and ionic strength. Understanding these parameters is vital for optimizing drug delivery systems that utilize Ovemotide.

Mechanism of Action

Process

The mechanism of action for Ovemotide involves its conversion into an active form through enzymatic hydrolysis. Once administered, Ovemotide reaches systemic circulation where it is metabolized by esterases or other hydrolases present in tissues.

Data

Studies have shown that this conversion enhances the bioavailability of the active drug while minimizing side effects associated with direct administration of parent compounds. Pharmacokinetic studies provide insights into absorption rates and distribution profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Varies depending on specific formulations.

Chemical Properties

  • Stability: Generally stable under dry conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles during hydrolysis; inert under standard storage conditions.

Relevant data from stability studies indicate that Ovemotide maintains its integrity over extended periods when stored appropriately.

Applications

Scientific Uses

Ovemotide has potential applications in various therapeutic areas including:

  • Metabolic Disorders: Targeting conditions such as obesity or diabetes by enhancing drug delivery mechanisms.
  • Cancer Therapy: Improving the efficacy of chemotherapeutic agents through better absorption profiles.
  • Pain Management: Formulations designed for sustained release can improve patient compliance.

Research continues to explore new applications for Ovemotide in drug development, aiming to leverage its unique properties for enhanced therapeutic outcomes .

Molecular Characterization & Classification of Ovemotide

Structural Bioinformatics of Melanocyte-Specific Antigens

Ovemotide is a peptide derivative of the glycoprotein 100 (GP100) antigen, also known as premelanosome protein 17 (PMEL17). This antigen is a type I transmembrane protein intrinsically linked to melanocyte biology and melanosome maturation. Structurally, GP100 contains several functionally critical domains:

  • A PKD domain (residues 400–500) facilitating protein oligomerization
  • A Kringle-like domain (residues 600–700) implicated in protein-protein interactions
  • A Repeat Motif Domain (RPT, residues 71–300) rich in cysteine residues that coordinate metal ions and stabilize melanosomal matrix formation [2] [7].

Bioinformatic analyses reveal that GP100’s N-terminal region (residues 25–33) harbors the human leukocyte antigen (HLA)-A2-restricted epitope, which is the structural basis for Ovemotide. This epitope adopts an α-helical conformation when bound to the HLA-A2 major histocompatibility complex (MHC) groove, enabling T-cell receptor recognition. The antigen’s transmembrane domain (residues 686–706) anchors it to melanosomal membranes, while its luminal domain mediates amyloid-like fibril formation essential for melanin deposition [7].

Table 1: Structural Domains of GP100/PMEL17 Antigen

DomainResidue RangeStructural FeaturesBiological Function
Signal Peptide1–24Hydrophobic α-helixIntracellular trafficking
Repeat Motif (RPT)71–300Cysteine-rich; β-sheet dominatedMelanin polymerization scaffold
PKD400–500Immunoglobulin-like foldProtein oligomerization
Kringle-like600–700Disulfide-stabilized loopsGrowth factor binding
Transmembrane686–706Single α-helixMembrane anchoring

GP100 (PMEL17) Derivative Peptide Classification

Ovemotide is classified as an altered peptide ligand (APL) derived from the native GP100 epitope (amino acid sequence: ITDQVPFSV). Modifications enhance its immunogenicity:

  • High-affinity MHC binding: Substitutions at positions 2 (T→M) and 3 (D→V) increase HLA-A2 binding affinity by >1,000-fold compared to the native peptide, confirmed by RMA-S stabilization assays [7].
  • Enhanced T-cell activation: Despite structural mimicry of the native epitope, Ovemotide’s modified sequence induces stronger T-cell receptor signaling, measured by interferon-gamma release (3-log increase) [7].
  • Therapeutic category: As an APL, Ovemotide belongs to tumor-associated antigen (TAA)-based vaccines targeting melanocyte lineage antigens. Unlike cancer-testis antigens, TAAs like GP100 exhibit lineage-restricted expression but are non-mutated "self"-antigens, necessitating affinity enhancement to break immune tolerance [7].

Sequence Homology Analysis Across Species

Cross-species homology studies reveal GP100 conservation:

  • Human-mouse homology: The GP100 epitope region (residues 25–33) shares 66.7% identity between humans (ITDQVPFSV) and mice (INDAVNPFS). Key substitutions at positions 2 (T→N) and 3 (D→D) reduce murine peptide’s HLA-A2 affinity by 100-fold, explaining its poor immunogenicity in humans [7].
  • Brother taxa conservation: GP100 is conserved across mammals (e.g., primates, canines) but diverges in non-mammalian vertebrates. The RPT domain shows highest conservation (80% human-fish identity), underscoring its critical role in melanogenesis [3] [7].
  • Ovemotide specificity: Human-specific residues (Thr², Asp³) enable selective T-cell activation without cross-reactivity to murine GP100, validated by cytotoxic T-lymphocyte assays [7].

Table 2: Cross-Species Conservation of GP100 Epitope Region

SpeciesEpitope Sequence% Identity (vs. Human)Functional Consequence
Homo sapiensITDQVPFSV100%Native high-affinity HLA-A2 binding
Mus musculusINDAVNPFS66.7%100-fold lower HLA-A2 affinity
Pan troglodytesITDQVPFSV100%Identical immunogenicity profile
Canis lupusITDQIPFSV88.9%Moderate affinity reduction

Post-Translational Modification Landscapes

GP100 undergoes extensive post-translational modifications (PTMs) that influence its processing and immunogenicity:

  • N-linked glycosylation: GP100 contains 4 conserved NXS/T motifs (e.g., Asn275, Asn336). Glycosylation sterically hinders proteasomal cleavage, delaying epitope presentation [4] [9].
  • Proteolytic processing: Furin cleaves GP100 into Mα (80 kDa), Mβ (65 kDa), and Mγ (28 kDa) fragments. Ovemotide’s epitope resides within Mα, requiring cathepsin-mediated liberation for MHC loading [7] [9].
  • Phosphorylation: Mass spectrometry identifies phospho-sites (Ser¹⁵⁰, Thr²⁸⁰) regulating melanosome trafficking. Phosphomimetic mutations alter antigen processing efficiency by 40% [4] [9].
  • Disulfide bonds: Cysteine residues (Cys¹¹⁹, Cys²⁴¹) form intramolecular bridges stabilizing the RPT domain. Reduction abolishes amyloid formation, compromising antigen integrity [2] [9].

Table 3: Key Post-Translational Modifications in GP100

PTM TypeResidues ModifiedEnzyme(s)Biological Impact
N-glycosylationAsn²⁷⁵, Asn³³⁶OligosaccharyltransferaseDelays proteasomal degradation by 30%
Proteolytic cleavageArg⁴⁶⁵, Arg⁴⁸⁶FurinGenerates Mα fragment containing Ovemotide epitope
PhosphorylationSer¹⁵⁰, Thr²⁸⁰Protein kinase CModulates melanosome maturation rate
Disulfide bondingCys¹¹⁹-Cys²⁴¹Protein disulfide isomeraseStabilizes amyloidogenic core domain

The PTM landscape directly impacts Ovemotide’s design: Glycosylation sites were excluded from the epitope region, and substitutions (e.g., Met², Val³) were introduced to resist oxidation-induced degradation. Additionally, the APL lacks native phosphorylation sites, ensuring consistent stability and immunogenicity [4] [7] [9].

Properties

CAS Number

181477-91-8

Product Name

Ovemotide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C46H71N9O14

Molecular Weight

974.1 g/mol

InChI

InChI=1S/C46H71N9O14/c1-23(2)20-31(50-39(61)29(47)21-27-12-14-28(57)15-13-27)40(62)49-30(16-17-35(59)60)45(67)55-19-9-10-32(55)41(63)48-22-34(58)54-18-8-11-33(54)42(64)51-36(24(3)4)43(65)53-38(26(7)56)44(66)52-37(25(5)6)46(68)69/h12-15,23-26,29-33,36-38,56-57H,8-11,16-22,47H2,1-7H3,(H,48,63)(H,49,62)(H,50,61)(H,51,64)(H,52,66)(H,53,65)(H,59,60)(H,68,69)/t26-,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1

InChI Key

POVNCJSPYFCWJR-USZUGGBUSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

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